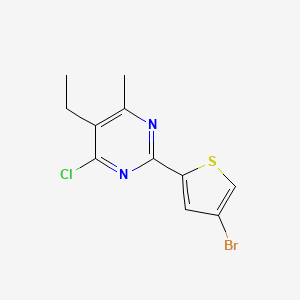
2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting an appropriate β-diketone with guanidine or its derivatives under acidic or basic conditions.
Coupling Reaction: The brominated thiophene and the pyrimidine ring are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are commonly used in cross-coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted thiophenes and pyrimidines.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Dihydrothiophenes are typical reduction products.
Coupling Products: Complex biaryl or heteroaryl compounds are formed through coupling reactions.
Aplicaciones Científicas De Investigación
2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It may be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The presence of the bromine and chlorine atoms can enhance its binding affinity to target proteins through halogen bonding. The compound’s structure allows it to interact with various molecular targets, potentially disrupting biological pathways and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromothiophen-2-yl)pyrimidine
- 4-Chloro-5-ethyl-6-methylpyrimidine
- 2-(4-Bromophenyl)-4-chloro-5-ethyl-6-methylpyrimidine
Uniqueness
2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, while the thiophene and pyrimidine rings provide a rigid and planar structure that can interact effectively with biological targets.
Propiedades
Fórmula molecular |
C11H10BrClN2S |
|---|---|
Peso molecular |
317.63 g/mol |
Nombre IUPAC |
2-(4-bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine |
InChI |
InChI=1S/C11H10BrClN2S/c1-3-8-6(2)14-11(15-10(8)13)9-4-7(12)5-16-9/h4-5H,3H2,1-2H3 |
Clave InChI |
JBBNGSYKTOWSQA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(N=C1Cl)C2=CC(=CS2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



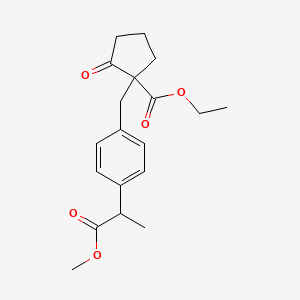
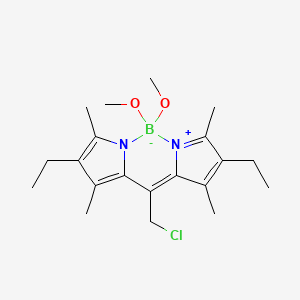
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)

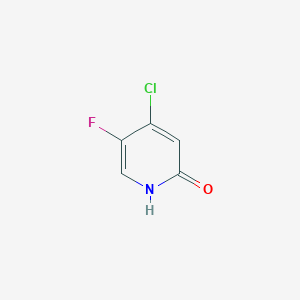

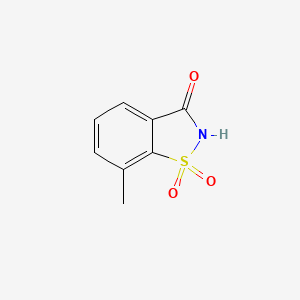
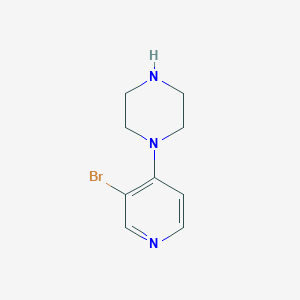
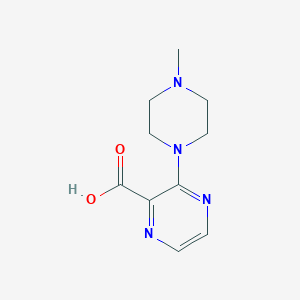
![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B13443154.png)
![2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13443155.png)

